

# IUPAC name and CAS number for 3-Formylcrotyl acetate

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## Compound of Interest

Compound Name: 3-Formylcrotyl acetate

Cat. No.: B077990

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An In-Depth Technical Guide to **3-Formylcrotyl Acetate**

## Chemical Identity and Properties

**3-Formylcrotyl acetate** is a bifunctional organic compound that serves as a critical intermediate in various industrial syntheses, most notably in the production of Vitamin A.<sup>[1][2]</sup> Its structure contains both an aldehyde and an ester functional group, affording it versatile reactivity.<sup>[2]</sup>

The primary chemical identifiers and properties of **3-Formylcrotyl acetate** are summarized below. The most common isomer in industrial applications is the (E)-isomer.

Table 1: Chemical Identifiers for **3-Formylcrotyl Acetate**

Identifier	Value
IUPAC Name	[(E)-3-methyl-4-oxobut-2-enyl] acetate[1][2]
CAS Number	14918-80-0[1][2][3][4]
Synonyms	3-Formylbut-2-enyl acetate, 4-acetoxy-2-methyl-2-butenal, $\beta$ -Formylcrotyl acetate[2][3][4][5]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>3</sub> [1][2][3]
Molecular Weight	142.15 g/mol [1][2][4]
InChI Key	LPDDKAJRWGPGSI-ZZXKWWIFSA-N[1][2]
Canonical SMILES	CC(=CCOC(=O)C)C=O[1][2]

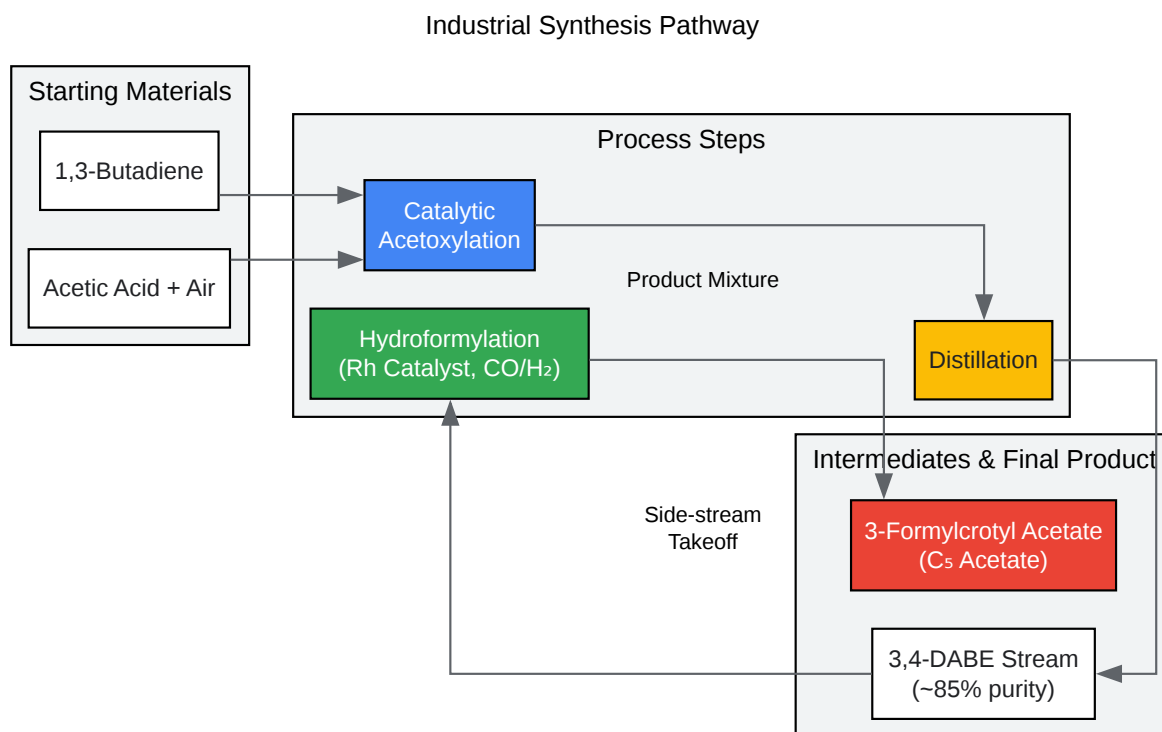
Table 2: Physicochemical Properties

Property	Value
Appearance	Light Yellow Oil[6]
Molecular Weight	142.15 g/mol [4]
XLogP3-AA (LogP)	0.2[4]
Hydrogen Bond Donor Count	0[4]
Hydrogen Bond Acceptor Count	3[4]
Rotatable Bond Count	4[4]
Exact Mass	142.062994177 Da[4]
Topological Polar Surface Area	43.4 Å <sup>2</sup> [4]

## Synthesis and Industrial Production

The industrial synthesis of **3-Formylcrotyl acetate** is intrinsically linked to the production of Vitamin A. The most prominent method is the hydroformylation of 3,4-diacetoxybut-1-ene (3,4-DABE).[1][5][7]

## Logical Flow of Industrial Synthesis



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Caption: Industrial production flow for **3-Formylcrotyl acetate**.

## Experimental Protocol: Hydroformylation of 3,4-DABE

This protocol describes a representative lab-scale synthesis based on industrial processes.

- **Reactor Preparation:** A high-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature/pressure controls is rendered inert by purging with nitrogen.
- **Catalyst Loading:** The reactor is charged with a rhodium-based catalyst, such as a rhodium carbonyl complex, under an inert atmosphere.[5][7] The solvent, typically an anhydrous ether like THF, is added.

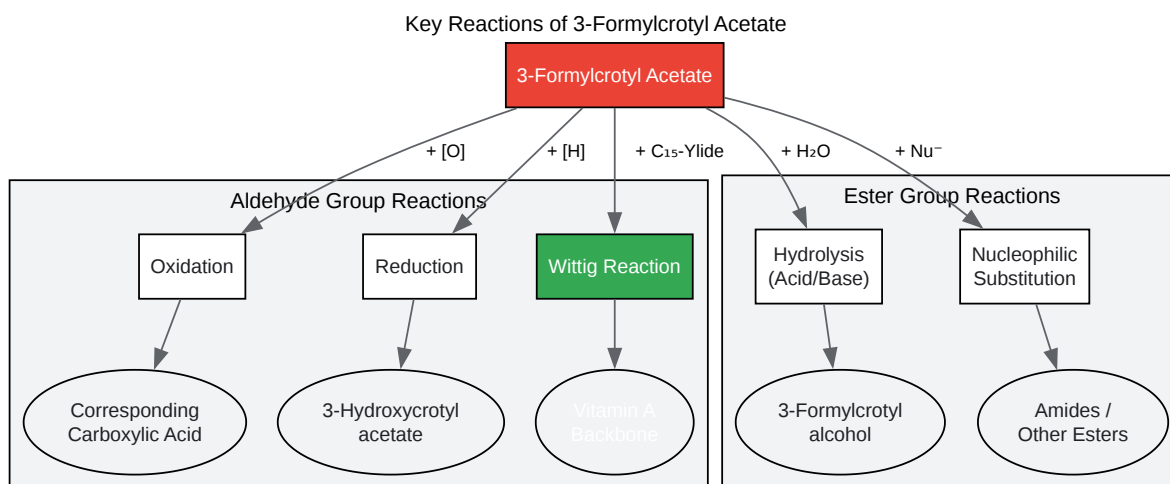
- **Reactant Addition:** A stream of 3,4-diacetoxybut-1-ene (3,4-DABE), often at a purity of 75-90%, is introduced into the reactor.[\[5\]](#)
- **Reaction Conditions:** The reactor is sealed and pressurized with a stoichiometric mixture of carbon monoxide (CO) and hydrogen (H<sub>2</sub>), known as synthesis gas.[\[1\]](#) The pressure is maintained between 300 to 1200 atm, with a preferred range of 500-700 atm.[\[5\]](#)[\[7\]](#) The temperature is raised to 60-120°C, with an optimal range of 80-105°C.[\[5\]](#)[\[7\]](#)
- **Monitoring:** The reaction is monitored by sampling and GC analysis to determine the conversion of 3,4-DABE and the selectivity for **3-Formylcrotyl acetate**.
- **Workup and Purification:** Upon completion, the reactor is cooled, and the pressure is carefully released. The crude product mixture is typically subjected to distillation to separate the **3-Formylcrotyl acetate** from the catalyst and any unreacted starting materials. This step also facilitates the elimination of an acetic acid molecule.

Table 3: Influence of Reaction Parameters on Hydroformylation

Parameter	Effect on Reaction
Temperature	Increasing temperature generally increases reaction rate but may decrease selectivity. Optimal range is 80-105°C. <a href="#">[5]</a> <a href="#">[7]</a>
Pressure	High pressure (500-700 atm) is crucial for driving the reaction and maintaining catalyst stability. <a href="#">[5]</a> <a href="#">[7]</a>
Catalyst	Rhodium carbonyl complexes are highly effective for achieving good regioselectivity towards the branched aldehyde product. <a href="#">[5]</a> <a href="#">[7]</a>
CO/H <sub>2</sub> Ratio	A 1:1 stoichiometric ratio is typically preferred for hydroformylation. <a href="#">[5]</a>

## Chemical Reactivity and Applications

The dual functionality of **3-Formylcrotyl acetate** makes it a versatile reagent. The aldehyde group acts as a potent electrophile, while the allylic acetate is a good leaving group, particularly in transition-metal-catalyzed reactions.[1]



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Caption: Reactivity map of **3-Formylcrotyl acetate**'s functional groups.

## Application in Vitamin A Synthesis

The primary industrial application of **3-Formylcrotyl acetate** is its role as the C<sub>5</sub> building block in the C<sub>15</sub> + C<sub>5</sub> coupling strategy for Vitamin A synthesis, famously employed in the BASF process.[1]

## Experimental Protocol: Wittig Reaction for Vitamin A Precursor

This protocol outlines the coupling of the C<sub>5</sub> aldehyde (**3-Formylcrotyl acetate**) with a C<sub>15</sub> phosphonium ylide.

- **Ylide Generation:** In a flame-dried, multi-neck round-bottom flask under an inert nitrogen atmosphere, the C<sub>15</sub> triphenylphosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF, toluene). The suspension is cooled in an ice bath. A strong base (e.g., n-butyllithium, sodium methoxide) is added dropwise to deprotonate the phosphonium salt, generating the characteristic deep red color of the ylide.
- **Aldehyde Addition:** A solution of **3-Formylcrotyl acetate** (the C<sub>5</sub> component) in the same anhydrous solvent is added slowly to the ylide solution at low temperature to control the exothermic reaction.
- **Reaction:** The reaction mixture is allowed to warm to room temperature and stirred until TLC or LC-MS analysis indicates the complete consumption of the aldehyde. The aldehyde group of the C<sub>5</sub> component reacts with the ylide to form the C<sub>20</sub> backbone of Vitamin A acetate.<sup>[1]</sup>
- **Quenching and Extraction:** The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude Vitamin A acetate is then purified by column chromatography or recrystallization to yield the final product.

## Biological Significance

The principal biological relevance of **3-Formylcrotyl acetate** is as a synthetic precursor to Vitamin A.<sup>[1]</sup> Vitamin A is an essential nutrient vital for vision, immune function, and cellular growth.<sup>[1]</sup> The formyl group of the C<sub>5</sub> acetate is crucial as it aligns with the polyene chain required for the biological activity of Vitamin A.<sup>[1]</sup>

Due to the electrophilic nature of its  $\alpha,\beta$ -unsaturated aldehyde moiety, **3-Formylcrotyl acetate** can form covalent bonds with biological nucleophiles.<sup>[1]</sup> This reactivity suggests it could be investigated for potential pharmacological applications, although its primary role remains as a key synthetic intermediate.<sup>[1]</sup>

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